

# how to improve BMS 695735 bioavailability in vivo

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## Compound of Interest

Compound Name: BMS 695735

Cat. No.: B606243

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## Technical Support Center: BMS-986260

Disclaimer: Information regarding "BMS-690573" is not publicly available. This guide has been created using BMS-986260 as a representative example of a Bristol Myers Squibb investigational compound to illustrate how to approach bioavailability enhancement based on available preclinical data. BMS-986260 is a potent, selective, and orally bioavailable TGFβR1 inhibitor.[1][2][3]

## Frequently Asked Questions (FAQs)

Q1: What is BMS-986260 and what is its mechanism of action?

A1: BMS-986260 is an investigational small molecule that acts as a potent and selective inhibitor of the Transforming Growth Factor-beta receptor 1 (TGFβR1) kinase.[1][2][4][5] Its mechanism of action involves blocking the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and immune regulation.[6][7][8] Dysregulation of this pathway is implicated in diseases such as cancer.[9][10] By inhibiting TGFβR1, BMS-986260 can block the phosphorylation of downstream mediators like SMAD2/3, thereby modulating the tumor microenvironment and enhancing anti-tumor immune responses.[1][4][11]

Q2: What are the key in vitro potency and selectivity features of BMS-986260?

A2: BMS-986260 demonstrates high potency against TGFβR1 with an IC50 of 1.6 nM.[5][11][12][13] It exhibits excellent selectivity over the related TGFβR2 isozyme (IC50 > 15 μM) and a panel of over 200 other kinases.[4][11][13] In cellular assays, it effectively inhibits the nuclear translocation of phosphorylated SMAD2/3 (pSMAD2/3) in various cell lines.[1][4][11]

#### Data Summary: In Vitro Potency of BMS-986260

Target/Assay	Species	IC50 / Kiapp	Reference
TGFβR1	Human	Kiapp = 0.8 nM	[1][4]
TGFβR1	Mouse	Kiapp = 1.4 nM	[1][4]
TGFβR1	-	IC50 = 1.6 nM	[5][11][12][13]
TGFβR2	-	IC50 > 15 μM	[4][13]
pSMAD2/3 Nuclear Translocation (MINK cells)	Mink	IC50 = 350 nM	[1][11][13]
pSMAD2/3 Nuclear Translocation (NHLF cells)	Human	IC50 = 190 nM	[1][4][11]
FOXP3 Expression Downregulation (Treg induction)	-	IC50 = 230 nM	[1][4]

Q3: What is known about the pharmacokinetic profile and bioavailability of BMS-986260?

A3: BMS-986260 has been shown to be orally bioavailable with favorable pharmacokinetic properties in preclinical species including mice, rats, and dogs.[1] It has good intrinsic permeability as determined in Caco-2 cell assays and a low efflux ratio, suggesting it is not a major substrate for efflux transporters.[1] The predicted human clearance is low.[9]

#### Data Summary: Pharmacokinetic Parameters of BMS-986260

Species	Dose (mg/kg)	Route	AUC0-24h (µM·h)	Cmax (µM)	Tmax (h)	F (%)	Reference
Mouse	10	PO	20	5.5	0.5	67	[1]
Rat	3	PO	12	2.0	2.0	71	[1]
Dog	1	PO	5.4	0.7	2.0	75	[1]
Dog	0.5	IV	7.2	-	-	-	[1]

(F: Bioavailability)

## Troubleshooting Guide to Improve In Vivo Bioavailability

Issue 1: Lower than expected plasma exposure in preclinical models.

Possible Cause 1: Poor Solubility and Dissolution

- Troubleshooting Steps:
  - Characterize Physicochemical Properties: Determine the aqueous solubility of the compound at different pH values (e.g., pH 2, 4.5, 6.8).
  - Formulation Development:
    - For preclinical studies, consider solution-based formulations using co-solvents like PEG400, ethanol, and acetate buffers, as has been done for BMS-986260.[1]
    - For later-stage development, explore amorphous solid dispersions or lipid-based formulations to enhance solubility and dissolution rate.
  - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

Possible Cause 2: High First-Pass Metabolism

- Troubleshooting Steps:
  - In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes from different species (mouse, rat, dog, human) to identify potential species differences in metabolism.
  - Metabolite Identification: Use LC-MS/MS to identify the major metabolites and the enzymes responsible (e.g., specific cytochrome P450 isoforms).
  - Structural Modification: If metabolism is a significant clearance pathway, medicinal chemistry efforts could be directed at modifying the metabolic soft spots on the molecule.

#### Possible Cause 3: Efflux Transporter Activity

- Troubleshooting Steps:
  - Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (B-A/A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). BMS-986260 has a reported low efflux ratio of 2.5.[\[1\]](#)
  - Co-dosing with Inhibitors: In vivo studies involving co-dosing with known efflux transporter inhibitors (e.g., verapamil for P-gp) can confirm if efflux is limiting oral absorption.

#### Issue 2: High variability in plasma concentrations between subjects.

##### Possible Cause: Food Effects

- Troubleshooting Steps:
  - Fasted vs. Fed Studies: Conduct pharmacokinetic studies in animals under both fasted and fed conditions to assess the impact of food on absorption.
  - Formulation Optimization: Lipid-based formulations can sometimes mitigate food effects by improving drug solubilization in the gastrointestinal tract.

## Detailed Experimental Protocols

### Protocol 1: In Vitro pSMAD2/3 Nuclear Translocation Assay

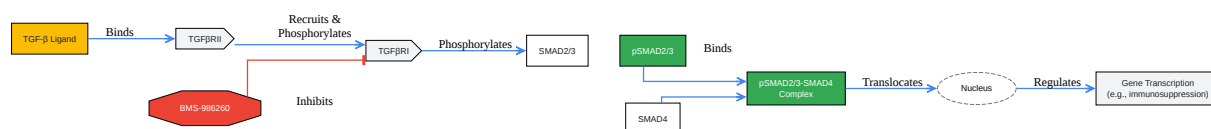
- **Cell Culture:** Plate mink lung epithelial (MINK) cells or normal human lung fibroblasts (NHLF) in 96-well plates and allow them to adhere overnight.
- **Compound Treatment:** Serially dilute BMS-986260 to the desired concentrations and pre-incubate with the cells for 1 hour.
- **Stimulation:** Add a constant concentration of TGF- $\beta$ 1 to all wells (except for the unstimulated control) to induce SMAD2/3 phosphorylation and nuclear translocation. Incubate for 30-60 minutes.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
- **Immunostaining:** Incubate with a primary antibody against pSMAD2/3, followed by a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.
- **Imaging and Analysis:** Acquire images using a high-content imaging system. Quantify the nuclear translocation of pSMAD2/3 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

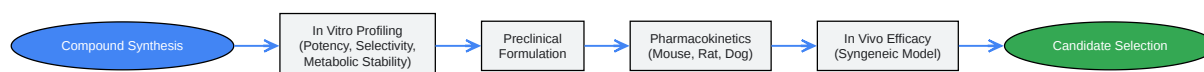
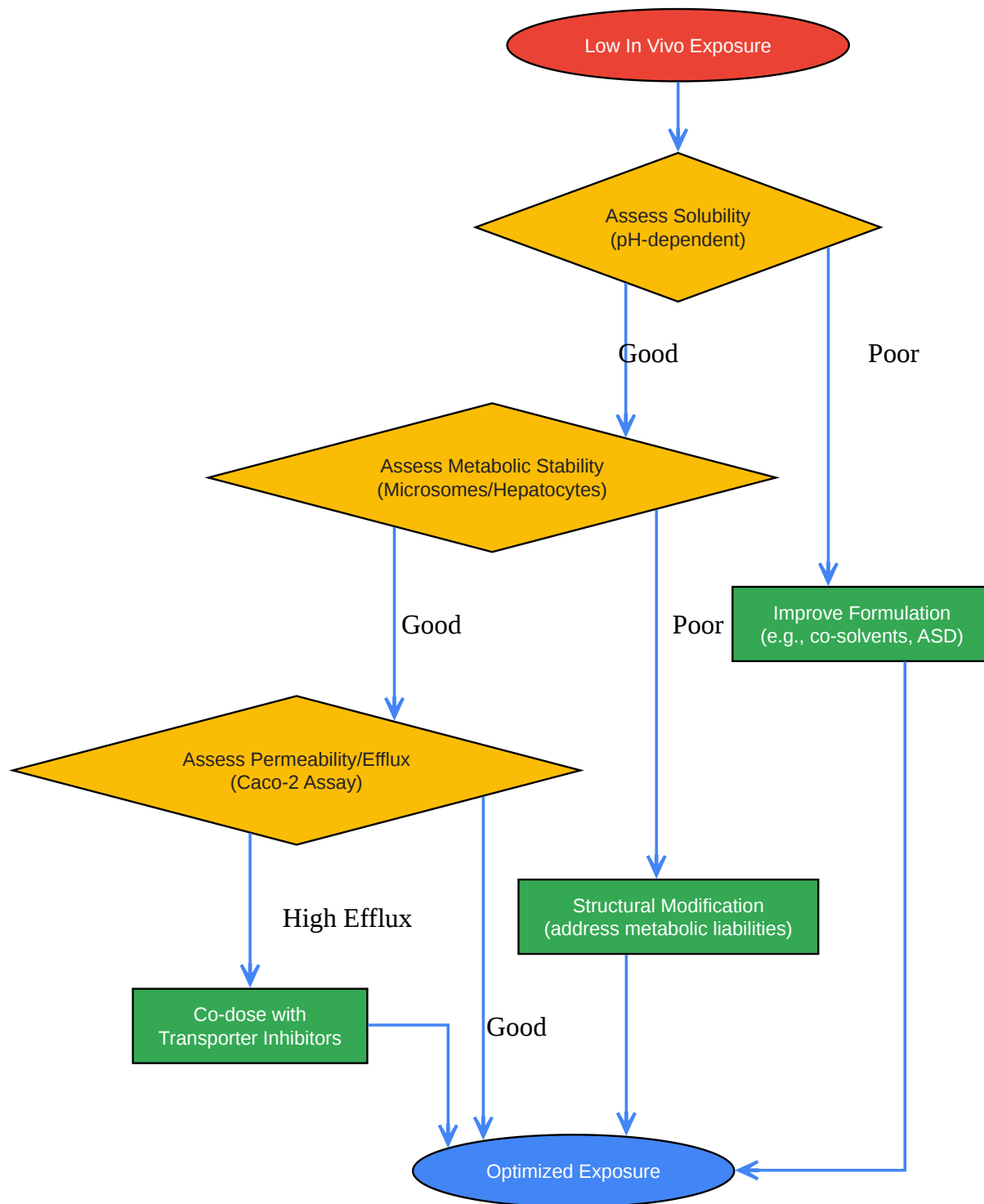
### Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (e.g., MC38)

- **Tumor Implantation:** Subcutaneously implant MC38 colon carcinoma cells into the flank of C57BL/6 mice.
- **Tumor Growth Monitoring:** Monitor tumor growth by caliper measurements and calculate tumor volume.
- **Treatment Initiation:** When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle, BMS-986260 alone, anti-PD-1 antibody alone, combination of BMS-986260 and anti-PD-1).
- **Dosing:**

- Administer BMS-986260 orally at the desired dose and schedule (e.g., daily or an intermittent schedule like 3 days on/4 days off).[1] The compound can be formulated in a vehicle such as 70% 25 mM acetate buffer (pH 4.0), 5% ethanol, and 25% PEG 400.[1]
- Administer the anti-PD-1 antibody via intraperitoneal injection at the appropriate dose and schedule.
- Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition or tumor regression.
- Pharmacodynamic and Immune Cell Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., levels of pSMAD2/3) and to analyze the immune cell infiltrate (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

## Visualizations







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